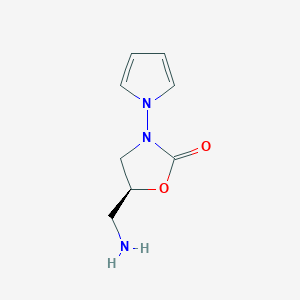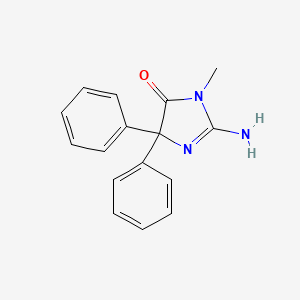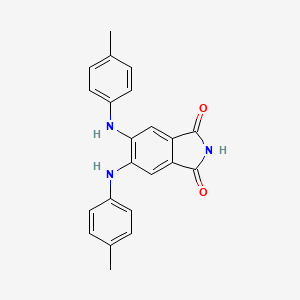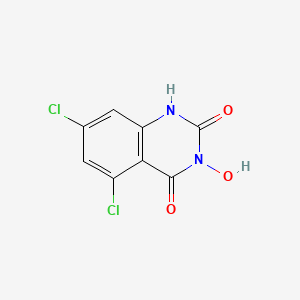
5-Aminomethyl-3-pyrrol-1-yl-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminomethyl-3-pyrrol-1-yl-oxazolidin-2-one is a heterocyclic compound that features both pyrrole and oxazolidinone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminomethyl-3-pyrrol-1-yl-oxazolidin-2-one can be achieved through various methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another method includes the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis of oxazolidinone derivatives, in general, involves similar methodologies that can be scaled up for industrial applications. These methods often require optimization of reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Aminomethyl-3-pyrrol-1-yl-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
5-Aminomethyl-3-pyrrol-1-yl-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly monoamine oxidase A (MAO-A).
Medicine: Explored for its antibacterial properties, similar to other oxazolidinone derivatives.
Industry: Potential applications in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Aminomethyl-3-pyrrol-1-yl-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, as an MAO-A inhibitor, it binds to the active site of the enzyme, preventing the breakdown of monoamines . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used clinically.
Tedizolid: Another oxazolidinone with enhanced activity against resistant bacteria.
Contezolid: A newer oxazolidinone derivative under clinical investigation.
Uniqueness
5-Aminomethyl-3-pyrrol-1-yl-oxazolidin-2-one is unique due to its specific structural features, combining both pyrrole and oxazolidinone rings. This combination may confer distinct biological activities and chemical reactivity compared to other oxazolidinone derivatives.
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
(5S)-5-(aminomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H11N3O2/c9-5-7-6-11(8(12)13-7)10-3-1-2-4-10/h1-4,7H,5-6,9H2/t7-/m0/s1 |
InChI Key |
OZSRSVNLPCHFKO-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@@H](OC(=O)N1N2C=CC=C2)CN |
Canonical SMILES |
C1C(OC(=O)N1N2C=CC=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,10-Dioxy-2-phenyl-benzo[g]pteridin-4-ylamine](/img/structure/B10844616.png)



![5-[(2-Methyl-4-thiazolyl)ethynyl]pyrimidine](/img/structure/B10844649.png)




![5-Azido-6-benzyl-2-methyl-[1,8]naphthyridine](/img/structure/B10844665.png)

